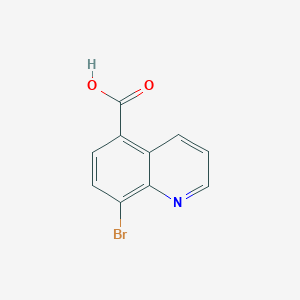

8-bromoquinoline-5-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

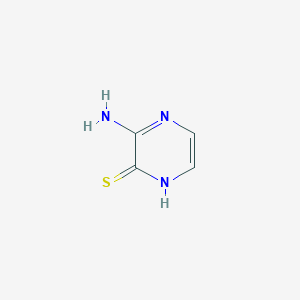

8-Bromoquinoline-5-carboxylic acid is a compound that has been studied for its potential applications in various fields of chemistry and biology. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and has been modified to include a bromine atom and a carboxylic acid group. This modification imparts unique properties to the molecule, making it a subject of interest for researchers.

Synthesis Analysis

The synthesis of derivatives of quinoline carboxylic acids has been explored in several studies. For instance, 8-methylquinoline-5-carboxylic acid was synthesized using the Skraup reaction or by hydrolysis of its nitrile derivative . In another study, a brominated hydroxyquinoline derivative was synthesized as a photolabile protecting group for carboxylic acids, indicating the versatility of bromoquinoline compounds in synthetic chemistry . Additionally, a novel bromoquinolinium reagent was synthesized for the analysis of biological carboxylic acids, showcasing the utility of bromoquinoline derivatives in analytical chemistry .

Molecular Structure Analysis

The molecular structure of bromoquinoline derivatives has been analyzed in various studies. For example, the crystal and molecular structure of a bromo-derivative of a peptide containing a tetrahydroquinoline carboxylic acid was examined, providing insights into the conformation of such molecules . The interactions of aromatic carboxylic acids with 8-aminoquinoline were also studied, leading to the synthesis and characterization of proton-transfer compounds, which were analyzed using infrared spectroscopy and single-crystal X-ray diffraction methods .

Chemical Reactions Analysis

Bromoquinoline derivatives participate in a variety of chemical reactions. The bromination in the side chain of 8-methylquinoline-5-carboxylic acid and its nitrile was studied, revealing the reactivity of such compounds . Furthermore, the synthesis of bifunctional derivatives of 8-methylquinoline-5-carboxylic acid involved reactions such as alcoholysis and the introduction of a methylamino group, demonstrating the chemical versatility of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoquinoline derivatives are influenced by the presence of the bromine atom and the carboxylic acid group. The photolabile protecting group based on bromoquinoline exhibited greater single-photon quantum efficiency than other esters and showed sensitivity to multiphoton-induced photolysis, which could be useful for in vivo applications . The bromoquinolinium reagent used for derivatization in HPLC-ESI-MS/MS analysis demonstrated the ability to efficiently react with carboxylic acids, and its bromine atom facilitated the identification of carboxylic acids due to the characteristic bromine isotope pattern in mass spectra .

Aplicaciones Científicas De Investigación

-

Synthesis of Ambiphilic Molecules

- Field : Organic Chemistry

- Application : 8-Bromoquinoline may be used in the synthesis of 8-(dimesitylboryl)quinolone, an ambiphilic molecule .

- Method : The exact method of synthesis is not provided in the source, but it typically involves a reaction between 8-Bromoquinoline and a boron compound .

- Results : The result is an ambiphilic molecule, which has both electron-donating and electron-accepting properties .

-

Drug Design and Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Quinoline, which includes 8-bromoquinoline-5-carboxylic Acid, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Method : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- Results : The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Propiedades

IUPAC Name |

8-bromoquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJDILQBGRMTFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452242 |

Source

|

| Record name | 8-bromoquinoline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromoquinoline-5-carboxylic Acid | |

CAS RN |

204782-96-7 |

Source

|

| Record name | 8-bromoquinoline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.